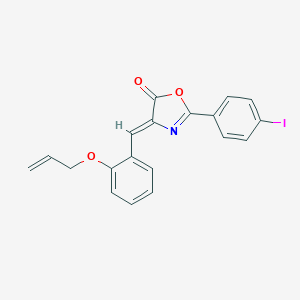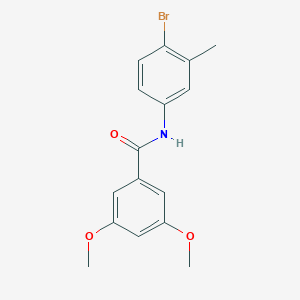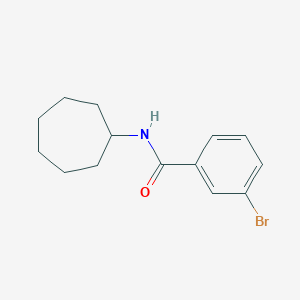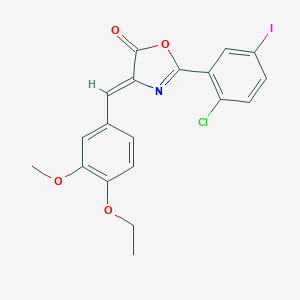![molecular formula C29H27ClN2O2 B335912 11-(2-CHLOROPHENYL)-3,3-DIMETHYL-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE](/img/structure/B335912.png)
11-(2-CHLOROPHENYL)-3,3-DIMETHYL-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-(2-CHLOROPHENYL)-3,3-DIMETHYL-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound belonging to the class of benzodiazepines Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, sedative, and muscle relaxant properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-(2-CHLOROPHENYL)-3,3-DIMETHYL-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE can be achieved through various synthetic routes. One common method involves the use of microwave-assisted synthesis, which has been shown to be efficient in producing benzodiazepine derivatives . This method typically involves the use of silica-supported fluoroboric acid as a catalyst.
Another approach is the continuous flow synthesis, which allows for the efficient production of benzodiazepines from aminobenzophenones . This method involves a series of reactions, including acylation and cyclocondensation, to form the desired benzodiazepine scaffold.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale continuous flow synthesis, which offers advantages in terms of efficiency and scalability. The use of advanced catalysts and optimized reaction conditions can further enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
11-(2-CHLOROPHENYL)-3,3-DIMETHYL-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., silica-supported fluoroboric acid). The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products with high yield and purity.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted benzodiazepine derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of other benzodiazepine derivatives.
Medicine: The compound has shown potential as an anxiolytic and antioxidant agent.
Industry: It is used in the development of new pharmaceuticals and therapeutic agents.
作用機序
The mechanism of action of 11-(2-CHLOROPHENYL)-3,3-DIMETHYL-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves its interaction with the GABA A receptor. The compound binds to the benzodiazepine binding site on the receptor, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid) and leading to its anxiolytic and sedative effects . The molecular targets and pathways involved include the modulation of neurotransmitter release and the regulation of neuronal excitability.
類似化合物との比較
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Clonazepam: Another benzodiazepine used for its anticonvulsant and anxiolytic effects.
Oxazepam: A benzodiazepine used for the treatment of anxiety and insomnia.
Uniqueness
11-(2-CHLOROPHENYL)-3,3-DIMETHYL-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its high affinity and selectivity for the GABA A receptor make it a valuable compound for research and therapeutic applications .
特性
分子式 |
C29H27ClN2O2 |
|---|---|
分子量 |
471 g/mol |
IUPAC名 |
6-(2-chlorophenyl)-9,9-dimethyl-5-(2-phenylacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C29H27ClN2O2/c1-29(2)17-23-27(25(33)18-29)28(20-12-6-7-13-21(20)30)32(24-15-9-8-14-22(24)31-23)26(34)16-19-10-4-3-5-11-19/h3-15,28,31H,16-18H2,1-2H3 |
InChIキー |
GUNMMQMLQKUBAC-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)CC4=CC=CC=C4)C5=CC=CC=C5Cl)C(=O)C1)C |
正規SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)CC4=CC=CC=C4)C5=CC=CC=C5Cl)C(=O)C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(benzyloxy)-N'-[(5-{4-nitrophenyl}-2-furyl)methylene]benzohydrazide](/img/structure/B335829.png)

![5-[[(3,4-dichlorophenyl)methylamino]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B335832.png)
![Propyl 4-[(3-bromobenzoyl)amino]benzoate](/img/structure/B335833.png)

![4-[4-(isopentyloxy)-3-methoxybenzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B335835.png)
![(4Z)-2-(2-FLUOROPHENYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B335839.png)
![1,3-dicyclohexyl-5-[(3,4-dimethoxyanilino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B335840.png)

![4-[4-(allyloxy)-3-methoxybenzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B335845.png)
![4-[3-(allyloxy)benzylidene]-2-(2,4-dichlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B335848.png)


![(4Z)-4-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-METHOXYPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B335852.png)
